2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone
Description
The compound 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone belongs to the pyridazinone class of heterocyclic compounds, characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazinones are pharmacologically significant due to their anti-inflammatory, analgesic, and antipyretic properties .
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfanyl-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-3-7-18(8-4-16)25-22(26)21(28-19-9-5-17(2)6-10-19)20(15-23-25)24-11-13-27-14-12-24/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHRWYIPRVAOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)SC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine precursor, the core structure is formed through cyclization reactions.
Introduction of the 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholino Group: The morpholino group is added through nucleophilic substitution reactions, often using morpholine as a reagent.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol derivative with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone core or the sulfanyl group, leading to various reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-brom
Biological Activity
2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone, also known by its CAS number 478067-00-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.5 g/mol
- Boiling Point : Approximately 539.7 °C (predicted)
- Density : 1.24 g/cm³ (predicted)
The structure features a pyridazinone core with substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may have inhibitory effects on tumor cell proliferation.
- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation in certain models.
- Antimicrobial Effects : Some studies have reported activity against specific bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in tumor growth or inflammatory processes.
- Modulation of Signal Transduction Pathways : The compound may interact with pathways such as MAPK and NF-kB, which are crucial in cancer and inflammation.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound showed significant cytotoxic effects. The IC50 values were determined through MTT assays, indicating its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
| MCF7 (Breast) | 10 |
These results suggest that the compound is particularly effective against breast cancer cells.
Anti-inflammatory Effects
In a model of acute inflammation, the administration of the compound resulted in a marked reduction in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests a potential for therapeutic use in inflammatory diseases.
Antimicrobial Activity
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Comparison with Similar Compounds
Key Structural Features :
- Position 4 : A (4-methylphenyl)sulfanyl group introduces a sulfur atom, which may modulate electronic effects and metabolic stability.
- Position 5: A morpholino group contributes to solubility and hydrogen-bonding capacity .
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Analogues and Their Properties
The following table summarizes key pyridazinone derivatives and their properties, highlighting substituent variations and biological implications:
Key Observations from Structural Comparisons
Substituent Effects on Bioactivity: Position 4: Sulfanyl (target compound) vs. ethoxy (emorfazone) vs. amino (Piaz et al.). Sulfanyl groups may improve metabolic stability compared to ethoxy, while amino groups (as in Piaz’s compound) correlate with higher analgesic potency . Position 5: Morpholino (target, emorfazone) vs. pyrrolidinylcarbonyl (9f, 10g).
Electronic and Steric Influences :
- Electron-withdrawing groups (e.g., trifluoromethyl in 10g) increase electrophilicity, which may enhance interaction with biological targets .
- Bulky substituents (e.g., 4-methylphenyl at position 2) improve lipophilicity but may reduce bioavailability due to poor solubility .
Thermal Stability :
- Melting points vary significantly: 227–293°C for pyrrolidinylcarbonyl derivatives vs. 148–150°C for emorfazone. Higher melting points correlate with crystallinity and stability .
Comparison with Non-Pyridazinone Heterocycles
Triazole-Thione Derivatives ()
Compounds like 5-(3-chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) share the morpholino group but feature a triazole-thione core. These exhibit moderate yields (72–83%) and are hypothesized to target similar pathways (e.g., COX inhibition) but lack pyridazinone’s nitrogen-rich aromatic system .
Pyrimidine and Thiazole Derivatives ()
Compound 4: A pyrimidine-thiazole hybrid with a morpholinosulfonyl group showed high purity (99% via HPLC) and a molecular weight of 436.16 g/mol. Such compounds often exhibit kinase inhibitory activity, diverging from pyridazinones’ primary anti-inflammatory role .
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyridazinone derivatives, including this compound?
The synthesis typically involves multistep reactions, including cyclization, sulfanylation, and substitution. For example:
- Cyclization : Formation of the pyridazinone core via condensation of hydrazines with diketones or keto-esters under acidic or basic conditions .
- Sulfanylation : Introduction of the 4-[(4-methylphenyl)sulfanyl] group using thiols in the presence of bases like K₂CO₃ or via nucleophilic aromatic substitution .
- Morpholino Substitution : The morpholine moiety is introduced via nucleophilic displacement reactions, often requiring anhydrous conditions and catalysts like CuI . Key analytical tools: TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and HPLC for purity assessment .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Spectroscopy : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm), while IR identifies functional groups like C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.2) .
Q. What preliminary biological activities are associated with pyridazinone analogs?
Pyridazinones exhibit analgesic , anti-inflammatory , and enzyme inhibitory activities. For example:
- Analogs with 4-alkoxy and 5-morpholino groups show potency comparable to phenylbutazone in rodent models .
- Sulfanyl substituents enhance metabolic stability and target binding in enzyme inhibition assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in sulfanylation steps?
- Reaction conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reactivity.
- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in arylthiol substitutions .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) resolves byproducts. Contradictions in yield data (e.g., 40–75%) may stem from solvent purity or moisture sensitivity .
Q. How do crystallographic data resolve contradictions in reported molecular geometries?
- Torsion angles : X-ray structures reveal deviations in the morpholino ring orientation (e.g., chair vs. boat conformers) that affect docking studies .
- Hydrogen bonding : Intermolecular H-bonds (e.g., N-H···O=C) stabilize crystal packing, which NMR alone cannot resolve .
Q. What computational strategies are used to predict biological activity and SAR?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or PDE4 enzymes, guided by crystallographic data .
- QSAR models : Electron-withdrawing groups (e.g., sulfanyl) correlate with enhanced anti-inflammatory activity (pIC₅₀ ~6.8) .
Q. How can metabolic stability be improved for in vivo applications?
- Deuteriation : Replacing labile H atoms (e.g., morpholino-CH₂) reduces CYP450-mediated degradation .
- Prodrug design : Esterification of the pyridazinone C=O group enhances oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
